4-Fluoro-3-methoxycarbonylphenylboronic acid
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Overview
Description
4-Fluoro-3-methoxycarbonylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxycarbonyl group. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methoxycarbonylphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-fluoro-3-methoxycarbonylphenyl halides using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methoxycarbonylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), boron reagents (e.g., bis(pinacolato)diboron)
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, ethanol)
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Fluoro-3-methoxycarbonylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-3-methoxycarbonylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
4-Fluoro-3-methoxycarbonylphenylboronic acid can be compared with other similar boronic acids:
4-Methoxyphenylboronic acid: Lacks the fluoro substituent, resulting in different reactivity and selectivity in cross-coupling reactions.
3-Fluoro-4-methoxyphenylboronic acid: Similar structure but with different substitution pattern, affecting its electronic properties and reactivity.
4-Fluoro-3-methoxyphenylboronic acid: Similar but lacks the carbonyl group, leading to different chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
(4-fluoro-3-methoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBWFAIHGHHNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629620 |
Source
|
Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-35-9 |
Source
|
Record name | [4-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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